REACTION_CXSMILES
|
O.[NH2:2][NH2:3].[CH:4]1[C:9]([C:10]([OH:12])=[O:11])=[CH:8][C:7]2[C:13](O[C:16](=[O:17])[C:6]=2[CH:5]=1)=[O:14]>C(O)(=O)C>[O:17]=[C:16]1[C:6]2[C:7](=[CH:8][C:9]([C:10]([OH:12])=[O:11])=[CH:4][CH:5]=2)[C:13](=[O:14])[NH:3][NH:2]1 |f:0.1|
|
Name
|
|
Quantity
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26 g
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Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C1=CC2=C(C=C1C(=O)O)C(=O)OC2=O
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Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
|
FILTRATION
|
Details
|
The solid was filtered
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Type
|
WASH
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Details
|
washed with water (250 ml)
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Type
|
CUSTOM
|
Details
|
dried in the vacuum oven at 50° C. for 20 hours
|
Duration
|
20 h
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1NNC(C2=CC(=CC=C12)C(=O)O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 91 g | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 84.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |